2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide
Overview
Description
2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes.
Nitration: The imidazo[1,2-a]pyridine core is then nitrated to introduce the nitro group at the 6-position.
Hydrobromination: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-methyl-6-aminoimidazo[1,2-a]pyridine hydrobromide.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as ammonia (NH3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated derivatives, amino derivatives.
Scientific Research Applications
2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Medicine: It has shown potential as an antituberculosis agent and in the treatment of various bacterial infections.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound's properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions within cells. The compound may inhibit specific enzymes or bind to receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide is similar to other imidazo[1,2-a]pyridine derivatives, but its unique structural features, such as the presence of the nitro group at the 6-position and the methyl group at the 2-position, distinguish it from other compounds in this class. Some similar compounds include:
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
7-Methyl-3-nitroimidazo[1,2-a]pyridine
These compounds share structural similarities but differ in the position and type of substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-methyl-6-nitroimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.BrH/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIIJJRIQNJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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